N-(4-chlorobenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFN3OS/c21-15-7-3-9-17-18(15)24-20(27-17)25(12-13-5-4-10-23-11-13)19(26)14-6-1-2-8-16(14)22/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKWAGJCZLRLAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives of the original compound with modified functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-(4-chlorobenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential use in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic applications.
Industry: In the industrial sector, this compound may be used as an intermediate in the production of various chemicals and materials. Its versatility and reactivity make it valuable for a range of industrial applications.
Mechanism of Action
The mechanism by which N-(4-chlorobenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzothiazole Cores
Key Observations :
- Chlorine vs. Fluorine : The 4-Cl substitution in the target compound increases molecular weight and lipophilicity compared to fluorine-containing analogues like TOZ6 .
- Pyridinylmethyl vs. Morpholinomethyl: The pyridin-3-ylmethyl group in the target compound may enhance π-π stacking interactions compared to morpholine derivatives (e.g., 4d) but could reduce solubility due to aromaticity .
Physicochemical Properties
Notes:
- The target compound’s higher LogP (estimated) aligns with its 4-Cl and aromatic pyridinylmethyl groups, suggesting preferential blood-brain barrier penetration compared to TOZ6 .
Biological Activity
N-(4-chlorobenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, synthetic pathways, and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C20H16ClFN3OS
- Molecular Weight : 397.9 g/mol
- CAS Number : 941926-03-0
The presence of the chlorobenzo[d]thiazole moiety and the pyridinyl group contributes to its biological properties, making it a promising candidate for further investigation.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in cancer cell proliferation and survival, potentially leading to apoptosis in malignant cells.
- Signal Transduction Interference : It may disrupt signaling pathways that are crucial for cancer cell growth and metastasis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound:
- Cytotoxicity Studies : Compounds featuring similar scaffolds have demonstrated significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, derivatives with structural modifications showed IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL against these cell lines, indicating potent activity .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4e | MCF-7 | 5.36 |
| 4i | HepG2 | 2.32 |
Antimicrobial Activity
The compound's thiazole moiety is associated with antimicrobial properties:
- Antibacterial Studies : Research indicates that thiazole derivatives exhibit broad-spectrum antibacterial activity. For example, certain thiazole-based compounds have shown effectiveness against Gram-positive bacteria with MIC values around 31.25 µg/mL .
Case Studies
- In Vitro Studies : A study on related thiazole compounds demonstrated their ability to induce apoptosis in cancer cells via increased Bax/Bcl-2 ratios and activated caspase pathways . This suggests that this compound may similarly affect apoptotic pathways.
- Structure-Aactivity Relationship (SAR) : The modification of substituents on the thiazole ring significantly influences the biological activity. For instance, shifting groups from para to ortho positions resulted in enhanced anticancer potency, emphasizing the importance of molecular structure in determining activity .
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Thiazole Ring : The initial step usually involves the reaction of 4-chloroaniline with carbon disulfide and bromine.
- Pyridine Substitution : The introduction of the pyridinyl group is achieved through alkylation reactions under basic conditions.
- Final Benzamide Formation : The final product is obtained through acylation reactions involving the benzamide core.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
